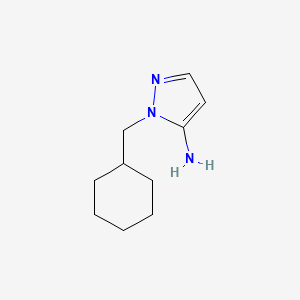

1-(cyclohexylmethyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. numberanalytics.com This scaffold is not merely a synthetic curiosity but a "privileged structure" frequently found in a multitude of biologically active compounds. tandfonline.commdpi.com Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidepressant properties. nih.govmdpi.comglobalresearchonline.net

The metabolic stability of the pyrazole ring has contributed to its increasing presence in newly approved drugs. nih.gov Prominent pharmaceuticals such as Sildenafil (for erectile dysfunction), Celecoxib (an anti-inflammatory drug), and several kinase inhibitors used in cancer therapy (e.g., Ibrutinib, Ruxolitinib) feature a pyrazole core, underscoring its therapeutic relevance. tandfonline.comnih.gov Beyond medicine, pyrazole derivatives are integral to agrochemicals and materials science, where they are used as pesticides, herbicides, and in the development of novel materials like luminescent compounds. numberanalytics.comorientjchem.org The versatility of the pyrazole ring, allowing for substitution at various positions, enables chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material functions. nih.govmdpi.com

Overview of the 1H-Pyrazol-5-amine Scaffold in Synthetic Organic Chemistry

Within the diverse family of pyrazoles, the 1H-pyrazol-5-amine scaffold is a particularly valuable and versatile building block in synthetic organic chemistry. mdpi.comscispace.com These compounds, often referred to as 5-aminopyrazoles, are prized for their polyfunctional nature, possessing multiple nucleophilic sites that can be exploited for constructing more complex molecular architectures. researchgate.netmdpi.com

The primary utility of 5-aminopyrazoles lies in their role as precursors for a wide array of fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org Acting as C,N-1,3-bidentate nucleophiles, they readily undergo cyclocondensation reactions with various 1,3-bielectrophilic reagents. researchgate.net This reactivity has been extensively used to synthesize medicinally important fused pyrazoloazines, such as:

Pyrazolo[1,5-a]pyrimidines mdpi.comnih.gov

Pyrazolo[3,4-b]pyridines beilstein-journals.orgnih.gov

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[5,1-c] nih.govorientjchem.orgbeilstein-journals.orgtriazines nih.gov

These fused systems are of great interest as they often mimic purine (B94841) bases found in DNA and RNA, leading to significant biological activities. beilstein-journals.org The reactivity of the 5-aminopyrazole scaffold allows for the regioselective synthesis of these complex structures, often through efficient one-pot or multicomponent reactions. nih.govfrontiersin.org Furthermore, the amino group at the C5 position can undergo various transformations, including diazotization, acylation, and condensation, further expanding its synthetic utility. researchgate.netresearchgate.net

Structural Features and Chemical Reactivity Considerations for 1-(cyclohexylmethyl)-1H-pyrazol-5-amine

This compound is a specific derivative that combines the reactive 1H-pyrazol-5-amine core with a bulky, aliphatic cyclohexylmethyl substituent at the N1 position. This unique combination of functional groups dictates its physical and chemical properties.

Key Structural and Chemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.27 g/mol |

| CAS Number | 3524-26-3 |

| InChI Key | HQBNRQCHZMQTON-UHFFFAOYSA-N |

The chemical reactivity of this molecule is governed by two main features:

The C5-Amino Group: The exocyclic amino group (-NH2) at the 5-position is a primary nucleophilic center. It can readily react with a variety of electrophiles. This reactivity is crucial for its use in the synthesis of fused pyrazolo[1,5-a]pyrimidines and other heterocyclic systems. nih.gov The presence of the electron-donating amino group also activates the C4 position of the pyrazole ring toward electrophilic substitution, although steric hindrance from the N1-substituent can influence this reactivity. nih.govnih.gov

The N1-Cyclohexylmethyl Group: This substituent significantly influences the molecule's properties. Being a bulky, non-polar alkyl group, it increases the lipophilicity of the compound compared to N1-unsubstituted or small N1-alkyl pyrazoles. This can affect its solubility in different solvents and its interaction with biological targets. ontosight.ai Sterically, the cyclohexylmethyl group can hinder reactions at the adjacent N2 and C5 positions, potentially influencing the regioselectivity of certain transformations. nih.gov For instance, a bulky group at N1 can slow down the rate of electrophilic aromatic substitution at the C4 position. nih.gov

Current Research Landscape and Future Perspectives for N1-Substituted 1H-Pyrazol-5-amines

The strategic modification of the N1 position of the pyrazole ring is a central theme in contemporary medicinal chemistry and drug discovery. tandfonline.comnih.gov Substituting the N1 position is a powerful tool for modulating the pharmacological profile of pyrazole-based compounds. Research has shown that the nature of the N1-substituent can profoundly impact a molecule's potency, selectivity, solubility, and pharmacokinetic properties. rsc.org

Future perspectives for N1-substituted 1H-pyrazol-5-amines are promising. The scaffold serves as an excellent starting point for the design of new therapeutic agents, particularly covalent inhibitors where the 5-amino group can be functionalized to react with specific amino acid residues in a target protein. nih.gov The continued exploration of novel synthetic methodologies, such as C-H activation and multicomponent reactions, will undoubtedly unlock new pathways to create diverse libraries of these compounds. beilstein-journals.org This will facilitate the discovery of new molecules with tailored properties for applications in medicine, such as anticancer and anti-inflammatory agents, as well as in the development of advanced functional materials. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBNRQCHZMQTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407056 | |

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-26-3 | |

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclohexylmethyl 1h Pyrazol 5 Amine and Its Derivatives

Foundational Cyclization Strategies for Pyrazole (B372694) Amine Ring Formation

The construction of the pyrazole amine core is predominantly achieved through several key cyclization strategies. These methods provide the fundamental framework upon which substitutions, such as the cyclohexylmethyl and amino groups, are installed.

Reactions of Hydrazines with 1,3-Difunctional Carbonyl Compounds

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional carbonyl compound, particularly a β-ketonitrile. d-nb.info This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization.

The process begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine attacks the nitrile carbon, initiating a cyclization that, after tautomerization, yields the stable aromatic 5-aminopyrazole ring. d-nb.info The regioselectivity of this reaction is a critical consideration, especially when using a monosubstituted hydrazine like cyclohexylmethylhydrazine.

Table 1: Key Reactants in Pyrazole Synthesis via Hydrazine Condensation

| Reactant Class | Specific Example Relevant to 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | Role in Reaction |

| Hydrazine Derivative | Cyclohexylmethylhydrazine | Provides the N1-N2 fragment of the pyrazole ring and the N1-substituent. |

| 1,3-Difunctional Carbonyl | 3-Oxopropanenitrile (Cyanoacetaldehyde) or a derivative | Provides the C3-C4-C5 carbon backbone of the pyrazole ring. |

The choice of the 1,3-difunctional carbonyl compound is pivotal in determining the substitution pattern of the resulting pyrazole. For the synthesis of 5-aminopyrazoles, β-ketonitriles are the preferred substrates.

1,3-Dipolar Cycloaddition Routes to Pyrazole Amine Scaffolds

An alternative and powerful strategy for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions. This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond.

For the synthesis of pyrazole amines, a common route involves the in-situ generation of nitrile imines from hydrazonoyl halides. These nitrile imines then undergo a [3+2] cycloaddition with an appropriate alkene or alkyne. To introduce the C5-amino group, the chosen dipolarophile would need to bear a nitrogen-containing substituent that can be converted to an amino group or a group that directs amination to the C5 position in a subsequent step.

While a versatile method for pyrazole synthesis in general, the direct application of 1,3-dipolar cycloaddition to form this compound would require a carefully designed dipolarophile and might involve multiple steps to achieve the desired substitution pattern.

Multicomponent Reaction Approaches for Pyrazole Amine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step. These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all the initial reactants.

A common MCR for the synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. beilstein-journals.org In the context of synthesizing this compound, a potential MCR could involve cyclohexylmethylhydrazine, an appropriate aldehyde, and malononitrile. The reaction proceeds through a series of tandem steps, often initiated by a Knoevenagel condensation, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization.

Table 2: Example of a Multicomponent Reaction for 5-Aminopyrazole Synthesis

| Component | Role |

| Aldehyde | Provides the C4 substituent of the pyrazole ring. |

| Malononitrile | Provides the C3 and C5 carbons and the C5-amino group. |

| Hydrazine Derivative | Provides the N1-N2 fragment and the N1-substituent. |

This approach is highly valued for its operational simplicity and the ability to generate structural diversity by varying the starting components.

Regioselective Synthesis of N1-Substituted 1H-Pyrazol-5-amines

Achieving the desired regiochemistry, with the cyclohexylmethyl group at the N1 position and the amino group at the C5 position, is a critical challenge in the synthesis of the target molecule. The following sections discuss the strategies employed to control this regioselectivity.

Introduction of the Cyclohexylmethyl Moiety at N1

The introduction of the cyclohexylmethyl group at the N1 position is typically achieved by using cyclohexylmethylhydrazine as a key starting material. The synthesis of this monosubstituted hydrazine can be accomplished through the alkylation of hydrazine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide. However, direct alkylation of hydrazine can often lead to over-alkylation, yielding mixtures of mono- and di-substituted products. princeton.edu

To overcome this, methods involving the use of protecting groups or the formation of a nitrogen dianion for selective alkylation have been developed. For instance, a protected hydrazine can be selectively alkylated with cyclohexylmethyl bromide, followed by deprotection to yield the desired cyclohexylmethylhydrazine. d-nb.infoorganic-chemistry.org

Strategies for Directing Amino Substitution to C5

The regioselective placement of the amino group at the C5 position is primarily controlled by the choice of reactants and the reaction mechanism. When using a monosubstituted alkylhydrazine, such as cyclohexylmethylhydrazine, and a β-ketonitrile, the regioselectivity of the cyclization is governed by the relative nucleophilicity of the two nitrogen atoms of the hydrazine and the relative electrophilicity of the carbonyl and nitrile groups of the β-ketonitrile.

In an alkylhydrazine, the alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the unsubstituted nitrogen (N2). In a β-ketonitrile, the ketone carbonyl group is generally more electrophilic than the nitrile group. Consequently, the initial nucleophilic attack is favored to occur from the more nucleophilic N1 of cyclohexylmethylhydrazine onto the more electrophilic ketone carbonyl of the β-ketonitrile. The subsequent intramolecular cyclization then involves the attack of the less nucleophilic N2 onto the nitrile carbon, leading to the formation of the 1-alkyl-5-aminopyrazole as the major regioisomer. datapdf.com

This inherent reactivity pattern provides a reliable strategy for directing the amino group to the C5 position when starting with an alkylhydrazine and a β-ketonitrile.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become integral to the design of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, catalytic processes, and energy-efficient techniques.

The use of water as a solvent in organic synthesis offers significant environmental and economic advantages over traditional organic solvents. For the synthesis of pyrazole derivatives, aqueous media have been successfully employed, often in conjunction with catalysts to facilitate the reaction. Multicomponent reactions, where three or more reactants combine in a single step, are particularly well-suited for aqueous synthesis. For instance, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a recyclable, water-soluble catalyst. This approach allows for rapid reaction times and simple product isolation by filtration.

Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been accomplished in water through four-component reactions involving aldehydes, malononitrile, a β-ketoester, and hydrazine, sometimes facilitated by ultrasound irradiation or catalysts like piperidine (B6355638) or magnetic nanoparticles. nih.govnih.gov These methods highlight the potential for developing a green synthesis of this compound, likely through the condensation of (cyclohexylmethyl)hydrazine with a suitable β-ketonitrile in water.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Amberlyst-70 | Condensation of hydrazines and 1,3-diketones | Resinous, nontoxic, thermally stable, cost-effective, recyclable | mdpi.com |

| Nano-ZnO | Condensation of phenylhydrazine (B124118) and ethyl acetoacetate | High yield, short reaction time, simple work-up | mdpi.com |

| Sodium p-toluene sulfonate (NaPTS) | Three-component condensation | Water-soluble, recyclable, increases reaction rate in water | acs.org |

| Magnetic Fe3O4 nanoparticles | Four-component reaction for pyranopyrazoles | Heterogeneous, reusable up to 14 times, room temperature reaction | nih.gov |

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and under milder conditions. A variety of catalysts have been explored for pyrazole synthesis. Heterogeneous catalysts, such as Amberlyst-70 and nano-ZnO, are particularly attractive as they can be easily separated from the reaction mixture and reused. mdpi.com For example, Amberlyst-70, a resinous and nontoxic catalyst, has been used for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. mdpi.com

Transition-metal catalysts, including silver, have been employed to achieve high regioselectivity in the synthesis of trifluoromethyl-substituted pyrazoles. mdpi.com Furthermore, iodine-promoted cascade reactions provide a metal-free alternative for constructing functionalized pyrazoles under mild conditions. mdpi.com These catalytic approaches could be adapted for the synthesis of this compound, potentially leading to higher yields and purity while minimizing waste.

Flow Chemistry Applications in Pyrazole Derivative Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. wikipedia.orgresearchgate.netnih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. wikipedia.orgresearchgate.net

The synthesis of pyrazole derivatives has been successfully translated to flow chemistry systems. nih.gov For example, a two-step flow process has been developed for the synthesis of a library of pyrazoles starting from acetophenones. nih.gov The initial condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone is followed by a second condensation with hydrazine to yield the pyrazole product. nih.gov This methodology significantly reduces reaction times compared to batch synthesis. For instance, a reaction that takes 9 hours in batch can be completed in 16 minutes under flow conditions. researchgate.net The scalability and efficiency of flow chemistry make it a highly attractive approach for the industrial production of this compound and its derivatives. wikipedia.org

Post-Synthetic Functionalization of this compound

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds. The primary sites for functionalization are the 5-amino group and the carbon atoms of the pyrazole ring.

The amino group at the C5 position is a versatile handle for introducing a wide range of substituents through various reactions such as acylation, alkylation, and arylation.

Acylation and Sulfonylation: The 5-amino group can readily react with acylating or sulfonylating agents to form the corresponding amides and sulfonamides. Solid-phase synthesis techniques have been developed for the N-acylation and N-sulfonylation of resin-supported 5-aminopyrazoles, enabling the rapid generation of compound libraries. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. wikipedia.org These reactions can be applied to the arylation of the 5-amino group of pyrazoles using aryl halides. The development of specialized ligands has enabled the amination of even challenging five-membered heterocyclic bromides under mild conditions. nih.govnih.gov Copper-catalyzed Ullmann-type reactions provide an alternative, often lower-cost, method for N-arylation, although they may require higher temperatures. wikipedia.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Base (e.g., pyridine, triethylamine) | N-(Pyrazol-5-yl)amides |

| Sulfonylation | Sulfonyl chlorides | Base | N-(Pyrazol-5-yl)sulfonamides |

| Buchwald-Hartwig Amination | Aryl halides | Palladium catalyst, phosphine (B1218219) ligand, base | 5-(Arylamino)pyrazoles |

| Ullmann Condensation | Aryl halides | Copper catalyst, high temperature | 5-(Arylamino)pyrazoles |

Introducing new carbon-carbon bonds onto the pyrazole core is a key strategy for elaborating the structure of this compound. This is typically achieved through cross-coupling reactions on a halogenated pyrazole precursor or via direct C-H activation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) reactions are extensively used for C-C bond formation on heterocyclic rings. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov These reactions generally require a halogenated pyrazole (e.g., a 4-bromo or 4-iodopyrazole) as a starting material. The Suzuki-Miyaura coupling is particularly popular due to the stability and low toxicity of the boronic acid reagents. nih.gov

Direct C-H Functionalization: More recently, direct C-H activation has emerged as a more atom-economical approach, avoiding the need for pre-functionalization of the pyrazole ring. rsc.org Transition-metal-catalyzed C-H arylation of N-alkylpyrazoles has been demonstrated, with a preference for the C5 position. nih.gov Radical substitution reactions, such as the Minisci reaction, offer another route for the direct alkylation of electron-deficient N-heterocycles. wikipedia.org Photoredox catalysis has enabled Minisci-type reactions to be carried out under mild conditions using alkyl boronic acids or alkyl halides as radical precursors. rsc.orgnih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies of 1 Cyclohexylmethyl 1h Pyrazol 5 Amine Analogues

Fundamental Principles of SAR in Heterocyclic Chemistry Relevant to Pyrazoles

The study of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to correlate the specific structural features of a molecule with its observed biological activity. drugdesign.org For heterocyclic compounds like pyrazoles, SAR principles are crucial for optimizing lead compounds into potent and selective drug candidates. Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged structure" in drug discovery due to its versatile chemical reactivity and ability to engage in various interactions with biological targets. rsc.orgnih.gov

The biological activity of pyrazole analogues is dictated by several key factors:

Electronic Effects : The distribution of electrons within the pyrazole ring, influenced by the nature of its substituents, is critical. Electron-donating groups (e.g., alkyl, amino) increase the electron density of the ring, while electron-withdrawing groups (e.g., nitro, halogen) decrease it. researchgate.net These electronic shifts can significantly alter the molecule's ability to interact with target proteins through mechanisms like hydrogen bonding or pi-stacking.

Steric Factors : The size, shape, and spatial arrangement of substituents determine how well the molecule fits into the binding site of a biological target. researchgate.net Bulky groups can create steric hindrance, preventing optimal binding, whereas smaller substituents might allow for a better conformational fit. researchgate.net

Positional Isomerism : The specific placement of substituents on the pyrazole ring (at positions N1, C3, C4, or C5) is paramount. Each position offers a unique vector for interaction, and moving a functional group from one position to another can drastically alter the compound's pharmacological profile. researchgate.net

The pyrazole nucleus itself provides a rigid scaffold that positions its functional groups in a defined three-dimensional space, facilitating specific interactions with enzymes or receptors. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, while the NH group (in unsubstituted N1 pyrazoles) can be a hydrogen bond donor, contributing to the molecule's binding affinity. drugdesign.org

Influence of the Cyclohexylmethyl Substituent at N1 on Biological Activity and Molecular Interactions

The introduction of such a bulky, non-polar group at N1 can have several significant consequences:

Hydrophobic Interactions : The cyclohexyl ring is well-suited to fit into hydrophobic pockets within a protein's binding site. This type of interaction can significantly enhance binding affinity and, consequently, biological potency. Studies on various pyrazole series have shown that flat, narrow hydrophobic pockets in receptors often favor bulky aromatic or cycloaliphatic groups at this position. drugdesign.org

Steric Influence : The size of the cyclohexylmethyl group can orient the rest of the pyrazole molecule within the binding site, dictating which other functional groups can interact with the target. Depending on the topology of the binding site, this steric bulk can either be beneficial, locking the molecule into an active conformation, or detrimental, causing a steric clash that prevents binding. nih.gov

Selectivity : The specific shape and size of the N1-substituent can be a key determinant of binding selectivity. For instance, in studies of N¹-substituted pyrazoles targeting cyclooxygenase (COX) enzymes, the nature of the N1-substituent was critical for achieving selectivity for COX-2 over COX-1. researchgate.netbohrium.com A group like cyclohexylmethyl might fit preferentially into the larger, more accommodating active site of one enzyme isoform over another.

Pharmacokinetics : The lipophilicity imparted by the cyclohexylmethyl group can increase the molecule's ability to cross cell membranes, potentially improving oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic breakdown.

Research on N¹-benzenesulfonamide pyrazoles demonstrated that substituents at this position are crucial for activity, with some compounds showing preferential selectivity toward COX-2. researchgate.net While not a direct analogue, this highlights the general principle that the N1 position is a critical point for modification to modulate both potency and selectivity.

Role of the 5-Amino Group in Molecular Recognition and Functional Modulation

The amino group at the C5 position of the pyrazole ring is a key functional group that often plays a direct and critical role in molecular recognition. nih.gov As a primary amine, it possesses two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor. This dual capability makes it a versatile interaction point for binding to amino acid residues in target proteins, such as aspartate, glutamate, or serine. researchgate.net

Key contributions of the 5-amino group include:

Hydrogen Bonding : The ability to form strong, directional hydrogen bonds is frequently essential for high-affinity binding. The 5-amino group can act as an anchor, locking the molecule into a specific orientation within the active site. nih.gov

Basicity and Ionization : The amino group confers basic properties to the molecule. At physiological pH, it can be protonated to form a positively charged ammonium (B1175870) ion, which can then participate in strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) on the target protein.

Synthetic Handle : The 5-amino group is a versatile precursor for creating more complex derivatives. It can be readily modified to synthesize fused heterocyclic systems like pyrazolopyrimidines or pyrazolotriazines, significantly expanding the chemical space and allowing for the exploration of new biological activities. mdpi.combeilstein-journals.org

Studies on 5-aminopyrazole derivatives have shown their utility as scaffolds for a wide range of biologically active agents, including kinase inhibitors and anticancer agents. nih.gov The substitution pattern on the amino group or the pyrazole ring can modulate the electronic properties and steric profile, thereby fine-tuning the biological activity. researchgate.net The high versatility and synthetic accessibility of 5-aminopyrazoles make them valuable building blocks in medicinal chemistry. nih.gov

Impact of Substituents at Pyrazole Ring Positions (C3, C4) on Biological Profiles

Substituents at the C3 and C4 positions of the pyrazole ring provide crucial opportunities to modulate the steric, electronic, and pharmacokinetic properties of the parent molecule, thereby influencing its biological profile. nih.gov

Substitution at the C3 Position: The C3 position is adjacent to the N2 nitrogen and is often a key interaction point with biological targets.

Steric Bulk : Introducing bulky groups at C3 can enhance selectivity for certain targets. For example, in a series of pyrazole-based inhibitors, modifying the size of the C3 substituent from a methyl to a cyclopentyl group altered the inhibitory activity against meprin α, a metalloprotease. nih.gov

Direct Interaction : Substituents at C4 can extend into specific sub-pockets of a binding site. For instance, the anti-inflammatory drug Celecoxib, a pyrazole derivative, has a p-sulfamoylphenyl group at C3 and a trifluoromethyl group at C4, both of which are critical for its selective COX-2 inhibition. researchgate.net

Modulating Reactivity : Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, making it a synthetically accessible site for modification. mdpi.com Introducing substituents at this position can block potential sites of metabolism, thereby increasing the compound's metabolic stability and duration of action.

The table below illustrates how different substituents on the pyrazole ring can influence biological activity, using anti-inflammatory activity (COX-2 inhibition) as an example.

| Compound Series | C3-Substituent | C4-Substituent | Relative COX-2 Inhibitory Activity |

|---|---|---|---|

| A | Phenyl | H | Moderate |

| B | p-Tolyl | H | Moderate-High |

| C | Phenyl | CF3 | High |

| D | p-Sulfamoylphenyl | CF3 | Very High (e.g., Celecoxib) |

This table is a generalized representation based on known SAR principles for pyrazole-based COX-2 inhibitors and is for illustrative purposes.

Application of Computational Methodologies in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the biological activity of molecules, thereby guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as enzyme inhibition or antiproliferative effects. shd-pub.org.rsresearchgate.net

In a typical QSAR study, molecular descriptors are calculated for a set of pyrazole analogues with known activities. These descriptors quantify various physicochemical properties:

Topological descriptors : Describe atomic connectivity and molecular shape.

Electronic descriptors : Relate to the distribution of electrons (e.g., partial charges, dipole moment).

Steric descriptors : Describe the volume and bulk of the molecule or its substituents. shd-pub.org.rs

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links these descriptors to the biological activity (e.g., IC₅₀). acs.org A statistically robust 2D-QSAR model for pyrazole-based acetylcholinesterase inhibitors revealed the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields (steric and electrostatic) surrounding the molecules. researchgate.net The resulting contour maps can visualize regions where, for example, bulky groups increase activity (sterically favorable, often colored green) or where positive electrostatic potential is beneficial (often colored blue), providing direct visual cues for drug design. shd-pub.org.rs

| QSAR Model Type | Key Findings for Pyrazole Analogues | Statistical Significance (Example) |

|---|---|---|

| 2D-QSAR | Identified molecular volume and bond characteristics as critical for activity. shd-pub.org.rs | r² = 0.9395, Q² (cross-validation) = 0.8744 researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Generated contour maps indicating favorable steric and electrostatic regions around the pyrazole scaffold. shd-pub.org.rsresearchgate.net | R²train = 0.975, Q² = 0.664 researchgate.net |

| 5D-QSAR | Highlighted the contribution of hydrogen bond acceptor, hydrophobic, and salt bridge fields to EGFR inhibition. nih.gov | Statistically validated model. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpbs.com This method is invaluable for elucidating SAR at an atomic level.

The process involves:

Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB). ijpbs.com

Placing the ligand (e.g., 1-(cyclohexylmethyl)-1H-pyrazol-5-amine) into the defined binding site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity (e.g., in kcal/mol). researchgate.net

Docking simulations can:

Predict Binding Modes : Visualize how a pyrazole analogue fits into the active site. For example, docking studies of pyrazole-carboxamides into carbonic anhydrase showed specific interactions with the zinc ion and key amino acid residues. nih.gov

Identify Key Interactions : Pinpoint the specific hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-receptor complex. A study on pyrazole hybrid chalcones identified hydrogen bonds with ASN 249 and LYS 254 in the colchicine-binding site of tubulin as crucial for activity. mdpi.com

Explain SAR : Provide a structural rationale for why certain modifications lead to an increase or decrease in activity. For instance, docking can show that adding a bulky group at C3 causes a steric clash with a residue in the active site, explaining a loss of potency. researchgate.net

Guide Drug Design : By understanding the binding mode of a lead compound, new analogues can be designed to form additional favorable interactions, thereby improving affinity and selectivity.

For this compound, a docking simulation would likely predict that the cyclohexylmethyl group occupies a hydrophobic pocket, while the 5-amino group forms critical hydrogen bonds with polar residues at the mouth of the active site.

Mechanistic Investigations of Biological Activities of 1 Cyclohexylmethyl 1h Pyrazol 5 Amine Derivatives in Vitro Studies

Elucidation of Molecular Targets and Pathways

The biological effects of pyrazole (B372694) derivatives are often initiated by their interaction with specific molecular targets, leading to the modulation of critical cellular pathways.

The pyrazole scaffold has been identified as a key structural motif for designing inhibitors of various enzymes.

Kinase Inhibition: A number of pyrazole derivatives have been developed as potent kinase inhibitors, a class of enzymes that plays a central role in cell signaling and is often dysregulated in diseases like cancer.

c-Jun N-terminal Kinase 3 (JNK3): 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.gov Compound 8a , for instance, exhibited an IC50 value of 227 nM against JNK3 and demonstrated high selectivity when screened against a panel of 38 other kinases. nih.gov

Bruton's Tyrosine Kinase (BTK): 5-aminopyrazole derivatives are effective inhibitors of BTK, a non-receptor tyrosine kinase that is a major therapeutic target for B-cell malignancies. nih.gov Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a reversible BTK inhibitor based on a 5-aminopyrazole structure. nih.gov

Other Kinases: The pyrazole structure is integral to compounds that target a range of other kinases, including p38 MAP kinase, VEGFR-2, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDK), which are all crucial in cancer progression. nih.govresearchgate.net

α-Glucosidase and α-Amylase Inhibition: Certain pyrazole derivatives have shown potential as antidiabetic agents by inhibiting carbohydrate-digesting enzymes.

Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2 , demonstrated potent inhibition of α-glucosidase with IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively. nih.govmatilda.science

These same compounds also inhibited α-amylase, with IC50 values of 120.2 ± 0.68 µM and 119.3 ± 0.75 µM, respectively. nih.govmatilda.science These values are comparable to the standard drug, Acarbose. nih.govmatilda.science

Other Enzyme Targets:

Monoamine Oxidase (MAO): A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases. researchgate.net One derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole , was a particularly potent MAO inhibitor with a Ki of approximately 10⁻⁸ M. researchgate.net

Cyclooxygenase (COX): Pyrazole derivatives have been investigated for their anti-inflammatory properties, which can be attributed to the inhibition of COX enzymes involved in prostaglandin (B15479496) production. ontosight.ai

Interactive Table: Enzyme Inhibition by Pyrazole Derivatives

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 8a) | JNK3 | 227 nM (IC50) | nih.gov |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 µM (IC50) | nih.govmatilda.science |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 µM (IC50) | nih.govmatilda.science |

| Pyz-1 | α-Amylase | 120.2 ± 0.68 µM (IC50) | nih.govmatilda.science |

| Pyz-2 | α-Amylase | 119.3 ± 0.75 µM (IC50) | nih.govmatilda.science |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | ~10⁻⁸ M (Ki) | researchgate.net |

Beyond direct enzyme inhibition, pyrazole derivatives can interfere with broader cellular signaling cascades.

p38MAPK and VEGFR-2 Pathways: Enzymatic and ELISA assays have confirmed the ability of certain 5-aminopyrazole derivatives to interfere with the p38MAPK and VEGFR-2 signaling pathways, which are critical for cell proliferation, inflammation, and angiogenesis. nih.gov

Apoptosis Induction: In triple-negative breast cancer cells (MDA-MB-468), a pyrazole derivative known as 3f was shown to induce apoptosis. nih.gov This process was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov The compound also induced cell cycle arrest in the S phase. nih.gov

p53-MDM2 Interaction: Novel spiro-oxindoline-based pyrazoles have been identified as inhibitors of the p53-MDM2 protein-protein interaction. ekb.eg Disrupting this interaction can stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells. ekb.eg

In Vitro Assessment of Antimicrobial Properties

The pyrazole nucleus is a common feature in many compounds developed for their antimicrobial properties, targeting a wide range of pathogenic fungi and bacteria. ontosight.ainih.gov

In vitro assays, primarily using the mycelial growth inhibition method, have demonstrated the potent antifungal activity of pyrazole derivatives against various plant pathogenic fungi. nih.govnih.gov

N-(1H-pyrazol-5-yl)nicotinamide derivatives showed good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov Compound B4 from this series exhibited EC50 values of 10.35 mg/L and 17.01 mg/L against these fungi, respectively. nih.gov

A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against four phytopathogenic fungi. nih.gov The isoxazolol pyrazole carboxylate 7ai showed particularly significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

Other studies have reported the activity of pyrazole derivatives against fungi from the genera Fusarium and Aspergillus, as well as Botrytis cinerea. uctm.edudntb.gov.ua

Interactive Table: Antifungal Activity of Pyrazole Derivatives (EC50 values)

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 | nih.gov |

| Marssonina coronaria | 3.21 | nih.gov | |

| Cercospora petroselini | 10.29 | nih.gov | |

| Rhizoctonia solani | 0.37 | nih.gov | |

| N-(1H-pyrazol-5-yl)nicotinamide B4 | Sclerotinia sclerotiorum | 10.35 | nih.gov |

| N-(1H-pyrazol-5-yl)nicotinamide B4 | Valsa mali | 17.01 | nih.gov |

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase. nih.gov

Gram-Negative Bacteria: Activity has been reported against strains such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium, with some imidazo-pyridine substituted pyrazoles showing minimum bactericidal concentrations (MBC) of <1 μg/ml. nih.gov Thiazolidinone-clubbed pyrazoles showed moderate activity against E. coli with a MIC value of 16 μg/ml. nih.gov

Gram-Positive Bacteria: These compounds are also effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Pyrazoline-clubbed pyrazoles have been found to be moderate growth inhibitors of S. aureus. nih.gov Other studies have confirmed activity against Bacillus subtilis and Streptococcus pneumoniae. meddocsonline.orgresearchgate.net

In Vitro Evaluation of Anticancer Potential

The anticancer properties of pyrazole derivatives are widely documented, with compounds showing efficacy against a diverse range of human cancer cell lines through multiple mechanisms of action. ontosight.airesearchgate.netnih.gov

Broad-Spectrum Activity: 5-aminopyrazole derivatives, when tested by the National Cancer Institute (NCI), showed potent cytotoxic activity across a panel of 60 different human cancer cell lines. nih.gov One derivative demonstrated cell proliferation inhibition higher than 90% on non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cells. nih.gov

Specific Cell Line Activity: A series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were shown to inhibit the growth of A549 lung cancer cells. nih.gov Another study focused on pyrazole derivatives that induced dose- and time-dependent cell toxicity in the triple-negative breast cancer cell line MDA-MB-468. nih.gov The most active compound, 3f , had an IC50 value of 6.45 μM after 48 hours, which was more potent than the standard drug Paclitaxel. nih.gov

Mechanisms of Action: The anticancer effects are achieved through various mechanisms, including the induction of apoptosis via ROS generation, cell cycle arrest, and the inhibition of key cellular targets like kinases (e.g., Hsp90) and protein-protein interactions (e.g., p53-MDM2). nih.govekb.egresearchgate.net

Interactive Table: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative Series | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 3f | MDA-MB-468 (Breast) | 14.97 µM (24h) | nih.gov |

| 6.45 µM (48h) | nih.gov | ||

| Spiro-oxindoline-pyrazolo[3,4-b]pyridines (7b-f) | NCI-60 Panel (Various) | 6.05 - 49.70 µM (7b) | ekb.eg |

| 14.60 - 53.20 µM (7c) | ekb.eg | ||

| 2.99 - 38.70 µM (7d) | ekb.eg | ||

| 2.47 - 16.80 µM (7e) | ekb.eg | ||

| 3.40 - 20.70 µM (7f) | ekb.eg | ||

| 5-amino-1-((4-chlorophenyl)...)carbonitrile | NCI-H23 (Lung), HCT-15 (Colon), DU-145 (Prostate) | >90% inhibition at 10 µM | nih.gov |

Cytotoxicity and Cell Proliferation Inhibition in Cancer Cell Lines

Derivatives of the pyrazole scaffold have demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines in vitro. Research has shown that these compounds can inhibit the growth of cancer cells, with their efficacy often dependent on the specific structural modifications of the pyrazole core.

For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org Certain compounds within this series, specifically 4, 5, 6b, 6c, 7, 8, 10b, 10c, and 12b, displayed significant activity against MCF-7 cells with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Similarly, another study found that two newly synthesized pyrazole derivatives were effective in inhibiting the growth of A549 human lung adenocarcinoma cells, with one compound showing an EC50 of 220.20 µM. mdpi.com

The cytotoxic potential of pyrazole derivatives extends to other cancer types as well. A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives was evaluated against the MDA-MB-468 triple-negative breast cancer cell line. nih.govwaocp.org The most active compound in this series exhibited potent, dose-dependent cytotoxicity with IC50 values of 14.97 μM after 24 hours and 6.45 μM after 48 hours, which was more effective than the standard chemotherapeutic agent, Paclitaxel. nih.govwaocp.org

Furthermore, hybrid molecules incorporating the pyrazole structure have shown promise. A series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones yielded potent compounds with IC50 values under 10 μM against various human cancer cell lines. nih.gov The most effective compound, 6c, had an IC50 value of 3.46 μM against SK-MEL-28 melanoma cells and 9.02 μM against HCT-116 colon cancer cells. nih.gov Other studies have also reported on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showing cytotoxicity against HCT116, A549, MCF-7, and HepG2 (liver) cancer cell lines. researchgate.net The potent acute mammalian toxicity of some 1-methyl-1H-pyrazole-5-carboxamides has been linked to the inhibition of mitochondrial respiration, leading to cytotoxicity in respiring cells like rat hepatocytes. nih.gov

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 (Breast) | IC50 | 3.9 - 35.5 | rsc.org |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | EC50 | 220.20 | mdpi.com |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | IC50 (24h) | 14.97 | nih.govwaocp.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | IC50 (48h) | 6.45 | nih.govwaocp.org |

| Indolo–pyrazole-thiazolidinone conjugate (6c) | SK-MEL-28 (Melanoma) | IC50 | 3.46 | nih.gov |

| Indolo–pyrazole-thiazolidinone conjugate (6c) | HCT-116 (Colon) | IC50 | 9.02 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in vitro

Beyond general cytotoxicity, mechanistic studies have revealed that pyrazole derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.

Several pyrazole derivatives have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways. jpp.krakow.pl In HT29 colon cancer cells, treatment with novel synthetic pyrazoles led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. jpp.krakow.pl This was accompanied by the activation of initiator caspase-8 and caspase-9, as well as cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases. jpp.krakow.pl Similarly, a series of 1,3,5-trisubstituted-1H-pyrazoles was found to activate pro-apoptotic proteins Bax, p53, and Caspase-3 in various cancer cell lines. rsc.org

The induction of apoptosis by pyrazole derivatives is often linked to the generation of reactive oxygen species (ROS). In MDA-MB-468 breast cancer cells, the cytotoxic effects of a highly active pyrazole compound were associated with an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.org This suggests that the compound triggers apoptosis through oxidative stress. nih.govwaocp.org Some of these derivatives also cause genotoxic stress by inducing DNA strand breaks, as evidenced by an increased comet tail length in assays. rsc.org

In addition to apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. Flow cytometric analysis has shown that certain compounds can arrest cells in different phases of the cell cycle. For example, one potent pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govwaocp.org In another study, indolo–pyrazole derivatives caused cell-cycle arrest in the G2/M phase, which was linked to their ability to inhibit tubulin polymerization, a critical process for mitosis. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.gov

In Vitro Anti-inflammatory Activity Profiling

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, and ongoing research continues to explore new derivatives for their potential in managing inflammation. In vitro studies have been crucial in elucidating the mechanisms by which these compounds exert their anti-inflammatory effects.

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). sci-hub.se These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. sci-hub.se By inhibiting COX-1 and/or COX-2 and 5-LOX/15-LOX, these compounds can effectively reduce the synthesis of these pro-inflammatory eicosanoids. sci-hub.se

Beyond the arachidonic acid pathway, pyrazole derivatives have been shown to modulate the production and release of various pro-inflammatory cytokines and mediators. In vitro assays have demonstrated that certain derivatives can inhibit the synthesis or release of tumor necrosis factor-alpha (TNF-α), interleukins (such as IL-1β, IL-6, and IL-12), and nitric oxide (NO). sci-hub.se For instance, a pyrazole-containing indolizine (B1195054) derivative was found to reduce the expression of NF-κB, a key transcription factor that governs the inflammatory response, as well as TNF-α. sci-hub.se The ability of these compounds to decrease pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines like IL-4 highlights their immunomodulatory potential. sci-hub.se

Other In Vitro Biological Activities (e.g., antidiabetic, antioxidant, general enzyme inhibition)

The biological activities of 1-(cyclohexylmethyl)-1H-pyrazol-5-amine derivatives are diverse, extending beyond anticancer and anti-inflammatory effects. In vitro studies have identified promising potential in areas such as antidiabetic, antioxidant, and general enzyme inhibition.

Antidiabetic Activity: Certain pyrazole derivatives have been evaluated as potential agents for managing type 2 diabetes. A key therapeutic strategy is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.govnih.govresearchgate.net In one study, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent inhibition of both enzymes. Pyz-1 showed an IC50 value of 75.62 µM against α-glucosidase and 120.2 µM against α-amylase, comparable to the standard drug Acarbose. nih.govnih.govresearchgate.net

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. Pyrazole derivatives have shown considerable antioxidant and radical scavenging abilities in various in vitro assays. nih.govnih.govresearchgate.net A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives exhibited prominent antioxidant activity when screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. ijpsonline.comresearchgate.net Additionally, 5-aminopyrazole derivatives have demonstrated radical scavenging properties in the DPPH assay and the ability to inhibit ROS production in human platelets. nih.gov

General Enzyme Inhibition: The pyrazole scaffold has been used to design inhibitors for various other enzymes. For example, pyrazole derivatives have shown remarkable inhibitory ability against xanthine (B1682287) oxidase, an enzyme involved in gout. nih.govnih.govresearchgate.net The compounds Pyz-1 and Pyz-2 exhibited IC50 values of 24.32 µM and 10.75 µM, respectively, in a xanthine oxidase inhibition assay. nih.govnih.govresearchgate.net Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible inhibitors of monoamine oxidases (MAOs), enzymes that are important targets in neurodegenerative diseases. researchgate.net

| Compound | Target Enzyme | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | IC50 | 75.62 | nih.govnih.govresearchgate.net |

| Pyz-2 | α-glucosidase | IC50 | 95.85 | nih.govnih.govresearchgate.net |

| Pyz-1 | α-amylase | IC50 | 120.2 | nih.govnih.govresearchgate.net |

| Pyz-2 | α-amylase | IC50 | 119.3 | nih.govnih.govresearchgate.net |

| Pyz-1 | Xanthine Oxidase | IC50 | 24.32 | nih.govnih.govresearchgate.net |

| Pyz-2 | Xanthine Oxidase | IC50 | 10.75 | nih.govnih.govresearchgate.net |

Computational Chemistry and Theoretical Characterization of 1 Cyclohexylmethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other electronic properties that govern molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It has been successfully applied to various pyrazole (B372694) derivatives to predict their structural and electronic characteristics. researchgate.net For 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, DFT calculations can elucidate key parameters that dictate its chemical behavior. The method can be used to optimize the molecule's geometry to find its most stable three-dimensional structure. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such analyses help predict how the molecule will interact with other chemical species. researchgate.net For pyrazole derivatives, nucleophilic sites are often observed on nitrogen and oxygen atoms, while electrophilic sites are associated with hydrogen atoms bonded to heteroatoms. uclouvain.be

Below is a table of representative data that can be obtained for a pyrazole scaffold using DFT calculations.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and reactivity. nih.gov |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |

This interactive table contains representative values for a pyrazole scaffold to illustrate the output of DFT calculations.

The pyrazole ring is an aromatic heterocycle, a feature that contributes significantly to its stability and chemical properties. nih.gov Computational methods can quantify the degree of aromaticity, for instance, through Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring.

Tautomerism is a crucial aspect of pyrazole chemistry, especially for pyrazoles with substituents that can participate in proton transfer, such as an amino group. nih.gov 1H-Pyrazol-5-amines can theoretically exist in different tautomeric forms, primarily the amine form (this compound) and the imine form (1-(cyclohexylmethyl)-1,2-dihydro-3H-pyrazol-3-imine). The relative stability of these tautomers is influenced by factors like the nature of substituents, solvent, and temperature. nih.govresearchgate.net

For this compound, the substitution at the N1 position prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. nih.gov However, side-chain tautomerism involving the 5-amino group is still possible. Quantum chemical calculations are employed to determine the relative energies of these tautomers, predicting which form is predominant under specific conditions. Computational studies have shown that solvent molecules can play a significant role in the intermolecular proton transfer that facilitates tautomerism. nih.gov

| Tautomer Form | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) |

| Amine | 0.0 kcal/mol (most stable) | 0.0 kcal/mol (most stable) |

| Imine | +5.2 kcal/mol | +3.8 kcal/mol |

This interactive table illustrates how computational chemistry can predict the relative stability of tautomers for a generic 1-substituted-1H-pyrazol-5-amine.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the three-dimensional structure, dynamics, and interactions of molecules. These methods are invaluable for understanding how a molecule like this compound might behave in a larger biological system.

The 1-(cyclohexylmethyl) substituent introduces significant conformational flexibility. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, and there is rotational freedom around the single bonds connecting the ring to the pyrazole nucleus.

Conformational analysis is a computational process used to identify the stable conformations (conformers) of a molecule and to map its potential energy surface. By systematically rotating the rotatable bonds and calculating the corresponding energy, an energy landscape can be generated. The low-energy regions on this landscape correspond to the most stable and thus most populated conformations of the molecule. Identifying the global energy minimum is crucial as it represents the most probable structure of the molecule in its ground state. uclouvain.be

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 175° | 0.00 |

| 2 | 65° | +1.85 |

| 3 | -70° | +2.10 |

This interactive table presents hypothetical data from a conformational analysis of this compound, showing low-energy conformers.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. The output of a docking simulation includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov These predictions can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov This method can be used to assess the stability of the predicted binding pose and to calculate binding free energies with higher accuracy, offering a more detailed understanding of the binding event. nih.gov

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | Hydrogen bond with LEU83, hydrophobic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (1YWN) | -7.9 | Hydrogen bond with CYS919, pi-alkyl with VAL848 |

| c-KIT Tyrosine Kinase (1T46) | -8.1 | Hydrogen bond with CYS673, hydrophobic interactions |

This interactive table displays hypothetical molecular docking results for this compound against common protein kinase targets.

In Silico Design and Virtual Screening of Novel Pyrazole Scaffolds

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.nettandfonline.com Computational chemistry plays a pivotal role in leveraging this scaffold for the discovery of new therapeutic agents. nih.govresearchgate.net

In silico design involves the rational modification of a lead compound to improve its properties. Based on the computational analysis of this compound, new derivatives can be designed. For example, if docking studies reveal that a specific part of the molecule is not making favorable interactions, that part can be modified to enhance binding affinity or selectivity. nih.gov

Virtual screening is another powerful computational technique where large digital libraries of chemical compounds are computationally tested for their ability to bind to a biological target. mdpi.com Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock thousands or millions of compounds, identifying potential "hits" for further experimental testing. nih.govmdpi.com The structural and electronic information from a core molecule like this compound can be used to build focused libraries for screening, increasing the efficiency of the drug discovery process. Computational approaches such as quantitative structure-activity relationship (QSAR) studies are also employed to build models that correlate chemical structure with biological activity, further aiding in the optimization of novel therapeutics. researchgate.net

Analytical and Spectroscopic Techniques for Structural Elucidation of 1 Cyclohexylmethyl 1h Pyrazol 5 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. nih.gov

In the ¹H NMR spectrum of 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, distinct signals corresponding to each unique proton environment are expected. The protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the cyclohexyl ring to the pyrazole (B372694) nitrogen would likely appear as a doublet further downfield, influenced by the adjacent nitrogen atom. The protons on the pyrazole ring itself would resonate in the aromatic region, with their specific chemical shifts and coupling patterns confirming their relative positions. The two protons of the primary amine (-NH₂) group are expected to produce a characteristically broad signal, the position of which can be concentration-dependent. libretexts.org Adding a small amount of D₂O to the NMR sample would cause the -NH₂ signal to disappear due to proton-deuterium exchange, confirming its identity. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbons of the cyclohexyl group would resonate in the aliphatic region (approx. 25-45 ppm). The methylene bridge carbon would appear at a slightly lower field (approx. 50-60 ppm) due to the deshielding effect of the attached nitrogen. The pyrazole ring carbons would be observed significantly downfield (approx. 100-150 ppm).

To definitively assign these signals and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov It is instrumental in piecing together the molecular skeleton, for instance, by showing a correlation between the methylene bridge protons and the carbons of both the cyclohexyl and pyrazole rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This can help to confirm the regiochemistry and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This is an interactive table. Select headers to sort.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclohexyl Protons | 1.0 - 2.0 (m) | 25 - 45 | Complex multiplets due to multiple overlapping signals. |

| Methylene Bridge (-CH₂-) | ~3.8 - 4.2 (d) | 50 - 60 | Deshielded by the adjacent N1 of the pyrazole ring. |

| Pyrazole H-3 | ~7.2 - 7.6 (d) | 135 - 145 | Chemical shift depends on substitution. |

| Pyrazole H-4 | ~5.6 - 6.0 (d) | 95 - 105 | Typically the most upfield of the pyrazole ring protons/carbons. |

| Amine (-NH₂) | 3.5 - 5.0 (br s) | N/A | Broad signal, exchangeable with D₂O. libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acs.org It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₁₀H₁₇N₃), the molecular weight is 179.27 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 179. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the elemental formula and confirming it as C₁₀H₁₇N₃. acs.org

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this compound would include:

Alpha-Cleavage: A characteristic fragmentation of amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. openstax.org For this molecule, the most likely alpha-cleavage would be the loss of the cyclohexyl radical, leading to a resonance-stabilized cation.

Loss of the Cyclohexylmethyl Group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the pyrazol-5-amine cation and a cyclohexylmethyl radical.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, typically through the loss of ethylene (B1197577) or other small neutral molecules.

Ring Fragmentation: The pyrazole ring can also fragment, though this is often less prominent than the cleavage of substituents.

Analysis of these fragment ions allows chemists to piece together the different components of the molecule, corroborating the structure proposed by NMR data. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound This is an interactive table. Select headers to sort.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₀H₁₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [C₆H₁₁]⁺ | Cyclohexylmethyl cation (after rearrangement) |

| 96 | [C₅H₆N₃]⁺ | Pyrazol-5-amine cation after cleavage of the N-CH₂ bond |

| 82 | [C₄H₄N₃]⁺ | Pyrazol-5-amine fragment after loss of the N-CH₂ bond and H₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by molecular vibrations, such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a primary amine, the -NH₂ group is expected to show two distinct, sharp-to-medium absorption bands in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com One band corresponds to the symmetric N-H stretch and the other to the asymmetric stretch. libretexts.org This two-band pattern is a hallmark of a primary amine. spectroscopyonline.com

C-H Stretching: The aliphatic C-H bonds of the cyclohexyl and methylene groups will produce strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1580-1650 cm⁻¹ region. libretexts.orgorgchemboulder.com

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, which will give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond (both aliphatic and within the ring) will appear in the fingerprint region, typically between 1020-1335 cm⁻¹. orgchemboulder.com

The presence of these specific bands provides strong evidence for the key functional groups—a primary amine, an aromatic-like pyrazole ring, and aliphatic hydrocarbon portions—confirming the general structure of the molecule. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive table. Select headers to sort.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands libretexts.org |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl, -CH₂-) | Strong, Sharp |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong orgchemboulder.com |

| 1400 - 1600 | C=N / C=C Stretch | Pyrazole Ring | Medium to Weak |

| 1020 - 1335 | C-N Stretch | Aliphatic/Aromatic Amine | Medium to Weak orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and detailed picture. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined.

For a compound like this compound, a successful crystal structure determination would provide unambiguous proof of its constitution and regiochemistry. It would yield precise measurements of all bond lengths and bond angles, confirming, for example, the geometry of the pyrazole ring and the chair conformation of the cyclohexane (B81311) ring. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding. researchgate.net It is expected that the primary amine group (-NH₂) and the pyridine-like nitrogen of the pyrazole ring would participate in a network of hydrogen bonds, which dictates the crystal packing. This technique provides the ultimate confirmation of the structural assignments made by other spectroscopic methods. core.ac.uk

Future Research Directions and Translational Opportunities

Development of Novel Pyrazole-Based Libraries via Combinatorial Synthesis

Combinatorial chemistry has emerged as a fundamental tool in modern drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. mdpi.com The application of these techniques to the 1-(cyclohexylmethyl)-1H-pyrazol-5-amine scaffold can unlock a vast chemical space, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds with enhanced potency and selectivity.

Both solid-phase and solution-phase synthesis methodologies have been successfully employed to generate extensive libraries of pyrazole (B372694) derivatives. mdpi.comnih.gov For instance, a solid-phase synthesis scheme can be designed to introduce diversity at various positions of the pyrazole ring, building upon the core structure of this compound. mdpi.com This involves attaching a suitable precursor to a solid support, followed by sequential reactions to build the pyrazole scaffold and introduce a variety of substituents. This approach simplifies purification and allows for the systematic generation of thousands of unique compounds. mdpi.com